![molecular formula C12H9BrFNO B1441273 2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine CAS No. 1187170-02-0](/img/structure/B1441273.png)
2-(4-Bromo-2-fluorophenyl)-6-methoxypyridine
Overview
Description
The compound is a derivative of biphenyl, which is a type of organic compound with two connected phenyl rings . It has bromine and fluorine substituents on one of the phenyl rings and a methoxy group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound likely includes a biphenyl core with halogen (bromine and fluorine) substituents and a methoxy group attached to a pyridine ring .Scientific Research Applications
Pyridine Derivatives and Their Applications
Nucleoside Analogues : Pyridine nucleosides related to 5-fluorocytosine have been synthesized from derivatives such as 4-amino-5-fluoro-2-methoxypyridine, highlighting their potential in nucleoside analogue development. These compounds have been used to explore the synthesis of blocked nucleosides and their derivatives, contributing to research in medicinal chemistry and drug design (Nesnow & Heidelberger, 1975).
Dopamine and Serotonin Receptor Antagonists : The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the application of pyridine derivatives in developing compounds with potential therapeutic effects on dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This research underpins the role of pyridine derivatives in creating receptor-specific antagonists (Hirokawa, Horikawa, & Kato, 2000).
Synthetic Methodologies : Studies on the reactions of 2-bromopyridine derivatives have provided insights into substitution reactions, cine-substitutions, and ring transformations. Such research offers valuable information for developing new synthetic routes and methodologies in organic chemistry (Streef & Hertog, 2010).
Metal Complex Synthesis : The preparation of halogeno-pyridin-2-olate complexes with the diruthenium(2+) core from compounds like 6-fluoro-2-hydroxypyridine showcases the application of pyridine derivatives in inorganic chemistry, particularly in synthesizing coordination compounds and exploring their structural and electronic properties (Schäffler, Müller, & Maas, 2006).
Anticancer Research : The synthesis and cytotoxicity evaluation of polyfunctionalized piperidone oxime ethers highlight the use of pyridine derivatives in developing potential anticancer agents. This line of research is critical for discovering new therapeutic compounds with activity against specific cancer cell lines (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases, such as vegfr, egfr, and ret . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Compounds with similar structures, such as vandetanib, are known to inhibit the kinase activity of their targets, thereby preventing cell proliferation and angiogenesis .
Biochemical Pathways
Kinase inhibitors like vandetanib can affect multiple pathways involved in cell proliferation and angiogenesis .
Result of Action
Kinase inhibitors typically result in the inhibition of cell proliferation and angiogenesis, which can lead to the death of cancer cells .
Future Directions
properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-6-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c1-16-12-4-2-3-11(15-12)9-6-5-8(13)7-10(9)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNAZJAWCRBIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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